![molecular formula C10H10ClN3OS B6419089 5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1020453-93-3](/img/structure/B6419089.png)
5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
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Description
“5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide” is a chemical compound that has been studied for its potential applications . It is related to a class of compounds known as oxazolidinone derivatives, which have been identified as potent inhibitors of Factor Xa (FXa), a coagulation enzyme . This makes it a promising candidate for the development of new antithrombotic therapies .
Synthesis Analysis
The synthesis of related compounds often involves the use of intermediate derivatization methods (IDMs) . For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis
The molecular structure of “5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide” and related compounds has been studied using X-ray crystallography . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide” and related compounds are complex and involve multiple steps . These reactions often involve the use of strong bases and acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide” and related compounds can be determined using various analytical techniques . For example, the molecular formula of a related compound, “5-chloro-1,3-dimethylpyrazole”, is C5H7ClN2, and its average mass is 130.576 Da .Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, being activated by both the intrinsic and extrinsic pathways .
Mode of Action
The compound acts as a potent inhibitor of FXa . It binds to the enzyme, decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Biochemical Pathways
The compound affects the blood coagulation cascade, specifically the conversion of prothrombin to thrombin . This process is catalyzed by the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . By inhibiting FXa, the compound decreases thrombin generation, thus affecting coagulation and platelet activation .
Result of Action
The result of the compound’s action is antithrombotic effects . By inhibiting FXa, the compound decreases the generation of thrombin, thus reducing thrombin-mediated activation of coagulation and platelets . This can help prevent thromboembolic diseases .
Future Directions
The future directions for research on “5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide” and related compounds could involve further exploration of their potential as antithrombotic agents . Additionally, the development of more efficient synthetic strategies for producing these compounds could be a focus of future research .
properties
IUPAC Name |
5-chloro-N-(2,5-dimethylpyrazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-6-5-9(14(2)13-6)12-10(15)7-3-4-8(11)16-7/h3-5H,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUUTYXSPRQSKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(S2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide |
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